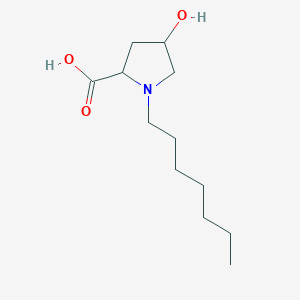

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid

Description

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid is a pyrrolidine-derived carboxylic acid characterized by a hydroxyl group at the 4-position and a heptyl chain substituted at the 1-position of the pyrrolidine ring. This structure combines hydrophilicity (from the hydroxyl and carboxylic acid groups) with lipophilicity (from the heptyl chain), making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16) |

InChI Key |

QWMDYNIEGNYUSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN1CC(CC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with heptyl halides under basic conditions. A common method includes the use of sodium hydride as a base and heptyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The heptyl group can be substituted with other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: 1-Heptyl-4-oxopyrrolidine-2-carboxylic acid.

Reduction: 1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid.

Substitution: Various alkyl or aryl substituted pyrrolidine derivatives.

Scientific Research Applications

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The heptyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The following table summarizes key structural and functional differences between 1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid and related compounds:

Key Observations:

- Alkyl Chain Length : The heptyl group in the target compound provides enhanced lipophilicity compared to shorter alkyl chains (e.g., methyl in ) or aromatic substituents (e.g., phenyl in ). This may influence membrane permeability in biological systems.

- Protective Groups : Derivatives like the tert-butoxycarbonyl (Boc) group in or acetyl in are often used in synthetic intermediates to block reactive sites during multi-step synthesis.

Physicochemical and Reactivity Profiles

- Solubility : The heptyl chain in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., hydroxymethyl in ).

- Acidity : The carboxylic acid group (pKa ~2-3) is common to all listed compounds, but electron-withdrawing substituents (e.g., oxo group in ) may slightly lower the pKa, enhancing acidity.

- Stability : The hydroxyl group at position 4 may increase susceptibility to oxidation compared to protected analogs like the Boc derivative in .

Biological Activity

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid, also known as N-Heptyl-Hydroxyproline (N-Heptyl-Hyp-OH), is a derivative of hydroxyproline, an amino acid integral to collagen stability. The unique heptyl side chain enhances its hydrophobic properties, influencing its biological interactions and potential applications in various fields, including medicinal chemistry and biochemistry.

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

IUPAC Name: (2S)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | (2S)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid |

| InChI | InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)/t10?,11-/m0/s1 |

Synthesis

N-Heptyl-Hyp-OH is synthesized through the reaction of heptylamine with 4-hydroxyproline. The reaction typically occurs in solvents such as methanol or ethanol and may require catalysts to enhance yield and purity.

Biological Activity

N-Heptyl-Hyp-OH exhibits a range of biological activities due to its structural characteristics:

- Cellular Interactions : The compound has been shown to interact with various proteins and enzymes, influencing their activity. This interaction can lead to significant biochemical effects within cellular systems.

- Enzyme Modulation : Research indicates that N-Heptyl-Hyp-OH may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular signaling.

- Potential Therapeutic Applications : Given its ability to modulate biological activities, N-Heptyl-Hyp-OH is being investigated for potential therapeutic applications in treating diseases linked to collagen dysfunction and other metabolic disorders.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of N-Heptyl-Hyp-OH:

- Study on Protein Binding : A study demonstrated that N-Heptyl-Hyp-OH binds effectively to collagen molecules, enhancing their stability compared to standard hydroxyproline derivatives. This suggests its potential role in developing collagen-based therapeutics.

- In Vitro Assays : In vitro assays have shown that N-Heptyl-Hyp-OH can disrupt the binding between PD-1 and PD-L1, which is crucial for immune checkpoint regulation in cancer therapy. The compound exhibited low nanomolar inhibitory activity, indicating its potential as a therapeutic agent in immuno-oncology .

Comparative Analysis

N-Heptyl-Hyp-OH can be compared with other hydroxyproline derivatives based on their structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Hydroxyproline | Standard amino acid structure | Essential for collagen stability |

| N-Pentyl-Hydroxyproline | Similar structure with a pentyl group | Shorter alkyl chain |

| N-Octyl-Hydroxyproline | Similar structure with an octyl group | Longer alkyl chain |

| N-Heptyl-Hydroxyproline | Heptyl side chain enhances lipophilicity | Unique hydrophobic interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.